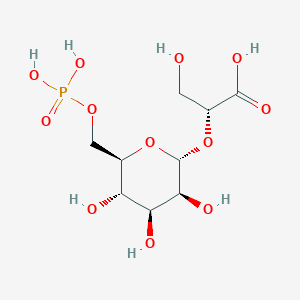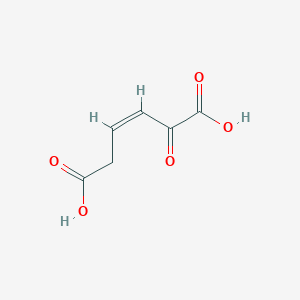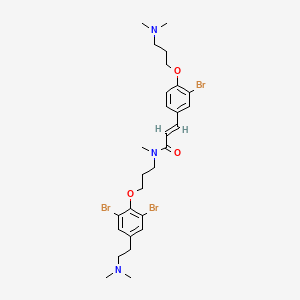
2-O-(6-Phospho-alpha-mannosyl)-D-glycerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-(6-phosphono-alpha-D-mannosyl)-D-glyceric acid is a carbohydrate acid which is the 2-(6-phosphono-alpha-D-mannoside) of D-glyceric acid. It is a monocarboxylic acid and a carbohydrate acid derivative. It derives from a 2-(alpha-D-mannosyl)-D-glyceric acid. It is a conjugate acid of a 2-O-(6-phospho-alpha-D-mannosyl)-D-glycerate.
Applications De Recherche Scientifique
Synthesis and Isotopic Enrichment
The compound 2-O-(6-Phospho-alpha-mannosyl)-D-glycerate (2-O-α-d-mannosyl-d-glycerate) has been synthesized from labeled mannose by genetically engineered Escherichia coli. This process is significant as it allows for the synthesis of the compound without loss of specific isotopic enrichment, which is crucial for precise scientific applications. The synthesis involves the use of a strain of E. coli with specific gene deletions and the incorporation of two plasmids to facilitate the formation of GDP-mannose and 2-O-α-d-mannosyl-d-glycerate. This method yields the final product in a rate exceeding 50% of the initial quantity of labeled mannose, showcasing an efficient pathway for producing this compound in a laboratory setting (Sampaio, Santos, & Boos, 2003).
Biological Functions and Applications
Osmolyte and Carbon Source in Microorganisms : 2-O-α-Mannosyl-d-glycerate (MG) serves as an osmolyte in various prokaryotes, particularly in hyperthermophilic environments. It's also noted for its role as a sole carbon source in certain strains of Escherichia coli. The uptake and metabolism of MG in these organisms are intricately regulated by a system of genes and proteins, highlighting its critical role in microbial physiology and potential applications in biotechnology (Sampaio et al., 2004).
Glycosylation of Proteins : The compound plays a role in the glycosylation of α-dystroglycan (α-DG), which is essential in cellular interactions with the extracellular matrix. Disruptions in this glycosylation process are linked to various disorders, indicating the compound's importance in understanding and potentially treating these conditions (Mo et al., 2011).
Compatible Solutes and Stress Response : Glycosides like 2-O-α-D-mannosyl D-glycerate are recognized as compatible solutes, playing a significant role in the cellular response to environmental stresses such as high salt concentrations, extreme temperatures, and nutrient limitations. These compounds are prevalent among bacteria and archaea, suggesting their potential in industrial and pharmaceutical applications due to their stabilizing effects on proteins and other macromolecules (Luley-Goedl & Nidetzky, 2011).
Enzymatic Studies and Industrial Applications
Glycosyltransferases and Catalysis : Mannosyl-3-phosphoglycerate synthase, an enzyme involved in synthesizing mannosylglycerate, has been structurally analyzed, revealing insights into its catalytic mechanism and potential applications in biotechnology. The presence of a second catalytic metal ion in the enzyme's structure and the identification of a catalytic nucleophile emphasize the complexity and sophistication of these biological catalysts (Gonçalves et al., 2010).
Design of Enzyme Stabilizers : Inspired by the structures of glycosides like mannosylglycerate, new molecules have been synthesized and assessed for their effectiveness in stabilizing enzymes against heat-induced denaturation and inactivation. This research not only advances our understanding of enzyme stabilization mechanisms but also holds potential for industrial applications where enzyme stability is critical (Faria et al., 2008).
Propriétés
Nom du produit |
2-O-(6-Phospho-alpha-mannosyl)-D-glycerate |
|---|---|
Formule moléculaire |
C9H17O12P |
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
(2R)-3-hydroxy-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxypropanoic acid |
InChI |
InChI=1S/C9H17O12P/c10-1-3(8(14)15)20-9-7(13)6(12)5(11)4(21-9)2-19-22(16,17)18/h3-7,9-13H,1-2H2,(H,14,15)(H2,16,17,18)/t3-,4-,5-,6+,7+,9+/m1/s1 |
Clé InChI |
BOLXAGHGKNGVBE-MTXRGOKVSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H](CO)C(=O)O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC(CO)C(=O)O)O)O)O)OP(=O)(O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1261398.png)



![2,5-Diphenyl-3-[(4-fluorophenyl)seleno]selenophene](/img/structure/B1261405.png)




![TG(16:0/16:0/18:3(9Z,12Z,15Z))[iso3]](/img/structure/B1261413.png)



